molecular formula C18H13Cl2NO3 B11830797 5-(3-chloro-4-methoxyphenyl)-N-(2-chlorophenyl)furan-2-carboxamide CAS No. 853333-69-4

5-(3-chloro-4-methoxyphenyl)-N-(2-chlorophenyl)furan-2-carboxamide

Cat. No.: B11830797
CAS No.: 853333-69-4
M. Wt: 362.2 g/mol
InChI Key: VCGMOONMPRUHOG-UHFFFAOYSA-N
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Description

This compound features a furan-2-carboxamide scaffold substituted at the 5-position with a 3-chloro-4-methoxyphenyl group and at the amide nitrogen with a 2-chlorophenyl moiety. The combination of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the phenyl ring may confer unique electronic and steric properties, influencing its reactivity and biological interactions.

Properties

CAS No.

853333-69-4

Molecular Formula

C18H13Cl2NO3

Molecular Weight

362.2 g/mol

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-N-(2-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C18H13Cl2NO3/c1-23-16-7-6-11(10-13(16)20)15-8-9-17(24-15)18(22)21-14-5-3-2-4-12(14)19/h2-10H,1H3,(H,21,22)

InChI Key

VCGMOONMPRUHOG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3Cl)Cl

Origin of Product

United States

Biological Activity

5-(3-chloro-4-methoxyphenyl)-N-(2-chlorophenyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C18H15Cl2N1O3
  • Molecular Weight : 355.22 g/mol
  • CAS Number : 853333-72-9

This compound features a furan ring, which is known for its role in various biological activities, along with chlorine and methoxy substituents that may influence its reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of this compound against various pathogens. For instance, it demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for different strains .

Bacterial Strain MIC (µM) Activity Type
Bacillus subtilis4.69Antibacterial
Staphylococcus aureus5.64Antibacterial
Escherichia coli8.33Antibacterial
Pseudomonas aeruginosa13.40Antibacterial

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies indicated that it could inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest .

The biological activity of 5-(3-chloro-4-methoxyphenyl)-N-(2-chlorophenyl)furan-2-carboxamide is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
  • Receptor Interaction : The compound potentially interacts with various receptors, altering downstream signaling cascades that affect cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, suggesting oxidative stress as a contributing factor to its anticancer effects.

Case Studies

Several case studies have documented the compound's efficacy in specific applications:

  • Study on Antimicrobial Efficacy : A study published in MDPI reported that derivatives of this compound exhibited varying degrees of antimicrobial activity against a panel of pathogens, emphasizing its potential as a lead compound for antibiotic development .
  • Cancer Cell Line Study : Research conducted on human cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability, particularly in breast and lung cancer models . The study highlighted its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The table below compares the target compound with structurally related furan-2-carboxamides, emphasizing substituent variations and their implications:

Compound Name Furan Substituent N-Substituent Key Features & Implications Source
Target Compound 3-Chloro-4-methoxyphenyl 2-Chlorophenyl Balanced electronic effects; moderate lipophilicity N/A
5-(2-Chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide 2-Chlorophenyl 2-Methoxyphenyl Enhanced H-bonding potential via methoxy group
5-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(4-methoxyphenyl)furan-2-carboxamide 4-Chloro-3-(trifluoromethyl)phenyl 4-Methoxyphenyl High electron-withdrawing effect (CF₃); increased stability
N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide Not specified 4-Fluorobenzyl, 4-Methoxyphenyl Antiviral activity; reduced cytotoxicity
N-[5-(2-Chlorophenyl)furfuroyl]alanine derivatives 2-Chlorophenyl Alanine-derived amides Herbicidal activity; improved solubility
5-(3-Chlorophenyl)-N-[4-(diethylamino)phenyl]furan-2-carboxamide 3-Chlorophenyl 4-Diethylaminophenyl Enhanced solubility (polar diethylamino group)

Physicochemical Properties

  • Lipophilicity : The 2-chlorophenyl group in the target compound increases lipophilicity compared to analogues with polar N-substituents (e.g., sulfamoylphenyl in ). This could enhance membrane permeability but reduce aqueous solubility.
  • Solubility: Compounds like 5-(3-chlorophenyl)-N-[4-(diethylamino)phenyl]furan-2-carboxamide benefit from the diethylamino group’s polarity, improving solubility . The target’s lack of such groups may necessitate formulation adjustments for bioavailability.

Key Research Findings

Steric Considerations : The ortho-chloro substituent on the N-phenyl ring may introduce steric hindrance, affecting binding affinity compared to para-substituted analogues (e.g., 4-methoxyphenyl in ).

Metabolic Stability : Electron-withdrawing groups like trifluoromethyl () or nitro () enhance metabolic stability but may increase toxicity. The target’s methoxy group could mitigate toxicity while maintaining moderate stability.

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